Dimethylpropanediamine

Description

Overview of Diamine Compounds in Organic and Inorganic Chemistry

Diamine compounds are a class of organic molecules characterized by the presence of two amino (-NH₂) functional groups. wikipedia.org These functional groups impart basic properties to the molecules and are central to their chemical reactivity and applications. In organic chemistry, diamines are fundamental building blocks for the synthesis of a wide range of polymers. wikipedia.org They are key monomers in the production of polyamides (like Nylon), polyurethanes, and polyimides through condensation polymerization reactions with difunctional compounds such as dicarboxylic acids or diisocyanates. wikipedia.orgsigmaaldrich.com The length and structure of the hydrocarbon chain separating the two amino groups significantly influence the physical and mechanical properties of the resulting polymers, such as thermal stability and flexibility. sigmaaldrich.comacs.org

In the realm of inorganic and coordination chemistry, diamines are highly valued as bidentate or chelating ligands. wikipedia.org The two nitrogen atoms can donate their lone pairs of electrons to a single metal ion, forming a stable ring structure known as a chelate complex. This chelation effect enhances the stability of the metal complex compared to coordination with two separate (monodentate) amine ligands. The resulting metal complexes have diverse applications, including in catalysis, as sensing agents, and in the development of functional materials with specific magnetic or electronic properties. sigmaaldrich.comsmolecule.com The stereochemistry and steric bulk of the diamine ligand are crucial in determining the geometry and reactivity of the final metal complex.

Structural Isomerism and Systematic Nomenclature of Dimethylpropanediamine

Structural isomers are molecules that share the same molecular formula but differ in the connectivity of their atoms. utexas.educhemguide.co.uk For this compound, which has the molecular formula C₅H₁₄N₂, several structural isomers exist, depending on the placement of the two methyl groups and two amino groups on the three-carbon propane (B168953) backbone. Each isomer possesses distinct physical and chemical properties and is assigned a unique, unambiguous name according to the systematic nomenclature rules established by the International Union of Pure and Applied Chemistry (IUPAC). utexas.edu

The naming convention involves identifying the longest carbon chain (propane), numbering it to give the principal functional groups (amines) the lowest possible locants, and then naming and numbering the substituents (methyl groups). Some of the prominent isomers include N,N-dimethyl-1,3-propanediamine, where both methyl groups are on the nitrogen of the amino group at position 1; 2,2-dimethyl-1,3-propanediamine (B1293695), where the methyl groups are on the central carbon of the propane chain; and N,N'-dimethyl-1,3-propanediamine, where one methyl group is attached to each of the two nitrogen atoms. sigmaaldrich.comcetjournal.itscbt.com

Table 1: Structural Isomers of this compound and their IUPAC Names

| Common Name/Synonym | IUPAC Name | Molecular Formula | CAS Number |

|---|---|---|---|

| N,N-Dimethyl-1,3-propanediamine | N',N'-Dimethylpropane-1,3-diamine | C₅H₁₄N₂ | 109-55-7 |

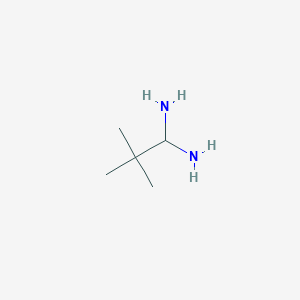

| 2,2-Dimethyl-1,3-propanediamine | 2,2-Dimethylpropane-1,3-diamine | C₅H₁₄N₂ | 7328-91-8 |

| N,N'-Dimethyl-1,3-propanediamine | N¹,N³-Dimethylpropane-1,3-diamine | C₅H₁₄N₂ | 111-33-1 |

Historical Development of Research on this compound and its Analogs

The study of aliphatic diamines is closely linked to the birth and expansion of polymer chemistry. Pioneering work on polyamides and polyesters by researchers like Carothers in the early 20th century established the importance of diamines as essential monomers. acs.org While early research focused on long-chain diamines like hexamethylenediamine (B150038) for the production of nylon, subsequent investigations explored the properties of shorter-chain and branched diamines. acs.orgwikipedia.org

The development of fully aliphatic polyimides was first reported in the early 1970s, expanding the range of diamines used in polymer synthesis beyond the traditional aromatic ones. researchgate.net Research into the synthesis of specific aliphatic 1,2-diamines was documented in the mid-20th century, highlighting an ongoing interest in creating a diverse library of these chemical building blocks. acs.org More recently, research has focused on continuous-flow synthesis methods for diamines like N,N-dimethyl-1,3-propanediamine (DMAPA), moving from older two-step batch reactions to more efficient fixed-bed catalytic processes. cetjournal.itresearchgate.net This evolution reflects a broader trend in chemical manufacturing towards more sustainable and efficient production methods. The study of how protonated organic diamines act as templates for creating layered and microporous inorganic structures is also an area of continued research. mdpi.com

Significance and Primary Academic Research Foci of this compound

The significance of this compound in contemporary academic research lies in its versatility as both a chemical intermediate and a functional molecule. Its various isomers are key subjects in materials science, coordination chemistry, and organic synthesis.

A primary research focus is its application in polymer science . Isomers like 2,2-dimethyl-1,3-propanediamine (also known as neopentanediamine) are used as curing agents for epoxy resins and as monomers to create high-performance polyamides and polyurethanes. sigmaaldrich.com The bulky dimethyl groups on the carbon backbone can impart enhanced thermal stability and specific mechanical properties to the resulting polymers. sigmaaldrich.com These diamines are also used to synthesize raw materials for polyimides and biocompatible materials like hydrogels. sigmaaldrich.comtcichemicals.comtcichemicals.com

In coordination chemistry , dimethylpropanediamines serve as effective bidentate ligands for a variety of metal ions, including copper, cobalt, and zinc. sigmaaldrich.comsmolecule.comresearchgate.net The resulting metal complexes are investigated for their catalytic activity in various chemical reactions. sigmaaldrich.comsmolecule.com For instance, research has shown that complexes formed with 2,2-dimethyl-1,3-propanediamine can act as catalysts and exhibit selective sensing capabilities. smolecule.com Furthermore, elaborate ligands incorporating a this compound core have been used to synthesize coordination polymers that display advanced magnetic properties, such as single-molecule magnet behavior. researchgate.net

In organic and medicinal chemistry , this compound derivatives are used as building blocks and reagents. They are employed in bioconjugation to link molecules to biological systems and in the synthesis of larger, more complex molecules with potential therapeutic applications, such as G-quadruplex ligands for targeting nucleic acid structures. charlotte.eduoup.com For example, N,N-dimethyl-1,3-propanediamine is a widely used intermediate in the manufacturing of surfactants, cosmetics, and lubricant additives. cetjournal.it

Table 2: Compound Names Mentioned in this Article

| Compound Name |

|---|

| 2,2-dimethyl-1,3-propanediamine |

| Adipic acid |

| Dicarboxylic acids |

| Diisocyanates |

| This compound |

| Epoxy resins |

| Hexamethylenediamine |

| N,N'-dimethyl-1,3-propanediamine |

| N,N-dimethyl-1,3-propanediamine |

| Neopentanediamine |

| Nylon |

| Polyamides |

| Polyesters |

| Polyimides |

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C5H14N2 |

|---|---|

Molecular Weight |

102.18 g/mol |

IUPAC Name |

2,2-dimethylpropane-1,1-diamine |

InChI |

InChI=1S/C5H14N2/c1-5(2,3)4(6)7/h4H,6-7H2,1-3H3 |

InChI Key |

YVLHRYOHNHUVOA-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)C(N)N |

Synonyms |

3-(dimethylamino)-1-propylamine 3-dimethylaminopropylamine 3-dimethylaminopropylamine, conjugate diacid dimethylpropanediamine DMAPA propylamine N,N-dimethyl-1,3-propanediamine N1,N1-dimethyl-1,3-propylenediamine |

Origin of Product |

United States |

Synthetic Methodologies and Precursor Chemistry

Established Synthetic Routes to Dimethylpropanediamine Isomers

Hydrogenation of Nitrile Precursors

A prominent industrial method for synthesizing diamines is the catalytic hydrogenation of aminopropionitriles. google.compatexia.com This process is particularly advantageous for producing primary amines. google.com For instance, the hydrogenation of 3-dimethylaminopropionitrile (DMAPN) is a key step in producing 3-(dimethylamino)propylamine (DMAPA). google.com

The reaction typically employs catalysts like Raney nickel or palladium. For example, the hydrogenation of DMAPN can be carried out using Raney nickel at elevated temperatures and pressures. One process describes using a Raney-Ni catalyst at 90°C and a hydrogen pressure of approximately 3 MPa in the presence of a caustic alkali aqueous solution, achieving a yield of around 93%. google.com Another method involves a continuous process with a fixed-bed reactor, which can achieve conversions and selectivities exceeding 99.5% under optimized conditions. researchgate.netcetjournal.itaidic.it

Key parameters influencing the efficiency of this process include temperature, pressure, and the choice of catalyst. For instance, temperatures for hydrogenation can range from 50–150°C, with pressures between 3–10 MPa. The use of promoters, such as alkaline solutions, can also enhance the reaction. google.com

Reductive Amination Strategies

Reductive amination is another versatile method for synthesizing amines, including this compound isomers. organic-chemistry.org This approach involves the reaction of a carbonyl compound (an aldehyde or ketone) with an amine in the presence of a reducing agent.

One example is the synthesis of N,N'-diaryl vicinal diamines through a one-pot tandem reductive amination/asymmetric transfer hydrogenation of quinoxaline-2-carbaldehydes with anilines. rsc.org While this specific example produces a different class of diamines, the underlying principle of forming an imine intermediate followed by reduction is applicable to the synthesis of various diamines. organic-chemistry.org

Another variation involves the reaction of an appropriate aldehyde or ketone with ammonia (B1221849), followed by reduction to form the primary amine. smolecule.com For the synthesis of N-Decylpropane-1,3-diamine, a related compound, reductive amination of decyl aldehyde and propane-1,3-diamine is performed with hydrogen and a Raney-Ni catalyst at 80–120°C and 3–10 MPa, resulting in high yields. vulcanchem.com

Other Multi-step Reaction Sequences

Beyond direct hydrogenation and reductive amination, other multi-step reaction sequences are employed to synthesize specific this compound isomers. For example, some methods involve the ring-opening of aziridines. Indium tribromide can catalyze the aminolysis of activated aziridines with aromatic amines to produce vicinal-diamines. organic-chemistry.org

Another approach is the reaction of dihydric aliphatic alcohols with ammonia in the presence of hydrogen and a nickel-containing catalyst at elevated temperatures and pressures. google.com This method is used to produce neopentane (B1206597) diamine (2,2-dimethyl-1,3-propanediamine) from neopentyl glycol. google.com

Synthesis of N,N'-Dimethyl-1,3-propanediamine

N,N'-Dimethyl-1,3-propanediamine, with the chemical formula C5H14N2, is a symmetrical diamine. chemicalbook.comwikipedia.org One synthetic route involves the reaction of 1,3-dibromopropane (B121459) with methylamine (B109427) under alkaline conditions. chembk.com In this procedure, 1,3-dibromopropane and methylamine are combined in a suitable solvent, followed by the addition of a base like sodium hydroxide. The product can then be purified by crystallization or distillation. chembk.com

Synthesis of 3-(Dimethylamino)propylamine (DMAPA)

The most common commercial production of 3-(Dimethylamino)propylamine (DMAPA) is a two-stage process. atamankimya.comatamankimya.com The first stage is the Michael addition of dimethylamine (B145610) to acrylonitrile, which produces N,N-dimethylaminopropionitrile (DMAPN). wikipedia.orgmit-ivy.comatamanchemicals.com This reaction is typically performed with an excess of dimethylamine. google.com

The subsequent step is the catalytic hydrogenation of DMAPN to yield DMAPA. wikipedia.orgmit-ivy.comatamanchemicals.com This hydrogenation is often carried out using a Raney nickel catalyst. mit-ivy.com To suppress the formation of by-products such as bis-DMAPA, a secondary amine, additives like a caustic alkali aqueous solution or liquid ammonia are often used. mit-ivy.com Continuous processes using fixed-bed reactors have also been developed, offering high conversion rates and selectivity. google.comresearchgate.net One such process reports that at 70°C and 6 MPa with a Raney-Ni catalyst and NaOH, the conversion of DMAPN and selectivity to DMAPA are both higher than 99.5%. researchgate.net

Table 1: DMAPA Synthesis Reaction Conditions

| Parameter | Value | Source |

| Michael Addition | ||

| Reactants | Dimethylamine, Acrylonitrile | wikipedia.orgmit-ivy.com |

| Temperature | 10–120°C | |

| Pressure | 0.1–8.0 MPa | |

| Hydrogenation | ||

| Catalyst | Raney-Ni | google.commit-ivy.com |

| Temperature | 50–150°C | |

| Pressure | 3–10 MPa | |

| Promoter | Alkaline solution (e.g., NaOH) | google.com |

Synthesis of 2,2-Dimethyl-1,3-propanediamine (B1293695)

2,2-Dimethyl-1,3-propanediamine, also known as neopentanediamine, is a valuable intermediate, particularly in the synthesis of polyurethanes. google.comnordmann.globalchemicalbook.com A primary method for its preparation is the reaction of neopentyl glycol with ammonia. google.com This reaction is conducted in the presence of hydrogen and a nickel-containing catalyst at elevated temperatures (150° to 300° C) and pressures (at least 10 atmospheres). google.com One documented example achieved a 71.1% yield of the desired diamine with a 94.9% conversion of neopentyl glycol at an operating pressure of 300 atmospheres. google.com

Green Chemistry Principles in this compound Synthesis

The synthesis of 2,2-dimethyl-1,3-propanediamine is increasingly guided by the principles of green chemistry, which aim to reduce environmental impact by designing chemical processes that are efficient, safe, and sustainable. sigmaaldrich.comsolubilityofthings.com Key principles applied to its production include waste prevention, atom economy, and catalysis. acs.orgnih.gov

Historically, a common method for producing this diamine involved reacting acetone (B3395972) with nitromethane (B149229) to create 2,2-dimethyl-1,3-dinitropropane, which was subsequently hydrogenated. google.com This multi-step process generates significant waste and involves hazardous intermediates. In contrast, modern synthetic strategies align more closely with green chemistry ideals. A more direct and efficient process involves the reductive amination of neopentyl glycol or hydroxypivalaldehyde. google.comgoogle.com In this method, the starting material is reacted with ammonia and hydrogen under high pressure and temperature in the presence of a specific catalyst, often nickel-based. google.comgoogle.com

This catalytic approach offers several advantages from a green chemistry perspective:

Catalysis: Catalytic reactions are preferred over stoichiometric ones as they reduce the amount of reagents needed and can often be performed under milder conditions, saving energy. solubilityofthings.com The use of nickel catalysts allows for high conversion rates and selectivity. google.com

Atom Economy: Synthetic methods should be designed to maximize the incorporation of all materials used in the process into the final product. acs.org The direct amination of neopentyl glycol is more atom-economical than the older dinitropropane route.

Use of Renewable Feedstocks: There is a growing industry focus on using renewable feedstocks. sincerechemicals.com As neopentyl glycol can be derived from bio-based sources, its use contributes to a more sustainable production lifecycle.

Prevention: It is better to prevent waste than to treat it after it has been created. sigmaaldrich.comacs.org The direct amination route with high yields, such as 78% of theoretical, significantly reduces by-product formation compared to older methods. google.com

Progressive green chemistry initiatives continue to integrate 2,2-dimethyl-1,3-propanediamine and its derivatives into more sustainable processes, including closed-loop production and catalytic cycles. sincerechemicals.com

Advanced Purification and Characterization Techniques for Synthetic Products

Following synthesis, the purification and rigorous characterization of 2,2-dimethyl-1,3-propanediamine and its derivatives are crucial to ensure high purity and confirm structural integrity.

Purification Techniques: The primary method for purifying crude 2,2-dimethyl-1,3-propanediamine is distillation . google.com This often involves a two-stage process of predistillation followed by fine distillation under atmospheric or high vacuum to isolate the final product with high purity. google.comorgsyn.org For solid derivatives, recrystallization from appropriate solvents is a common and effective purification method. orgsyn.org

Characterization Techniques: A suite of advanced analytical techniques is employed to fully characterize the synthesized compounds. The selection of techniques depends on the specific compound and the information required.

| Technique | Abbreviation | Information Obtained | References |

|---|---|---|---|

| Single Crystal X-ray Diffraction | XRD | Provides the precise three-dimensional molecular structure, bond lengths, and bond angles. | researchgate.netmdpi.commobt3ath.comijcce.ac.ir |

| Nuclear Magnetic Resonance Spectroscopy | NMR (¹H, ¹³C) | Elucidates the chemical environment of hydrogen and carbon atoms, confirming the connectivity and structure of the molecule. | researchgate.netmobt3ath.commdpi.comresearchgate.net |

| Fourier-Transform Infrared Spectroscopy | FT-IR | Identifies the presence of specific functional groups (e.g., N-H, C=N, C-N) by detecting their vibrational frequencies. | researchgate.netmobt3ath.comkoreascience.kr |

| Mass Spectrometry | MS (GC-MS, ESI-MS) | Determines the molecular weight and fragmentation pattern, aiding in structural confirmation and identification. | google.comnih.gov |

| Elemental Analysis | CHN Analysis | Quantifies the percentage of Carbon, Hydrogen, and Nitrogen to verify the empirical formula of the compound. | researchgate.netmobt3ath.comkoreascience.kr |

| Thermal Analysis | DSC/TGA | Investigates thermal stability, decomposition patterns, and phase transitions. | mdpi.commobt3ath.com |

| UV-Visible Spectroscopy | UV-Vis | Analyzes electronic transitions, particularly useful for conjugated systems like Schiff bases. | mobt3ath.comresearchgate.netkoreascience.kr |

Derivatization Pathways and Precursor Chemistry

The two primary amine groups of 2,2-dimethyl-1,3-propanediamine make it a versatile building block for a wide range of derivatization reactions, leading to the synthesis of advanced intermediates and complex molecules. sigmaaldrich.com

One of the most common derivatization pathways for 2,2-dimethyl-1,3-propanediamine is the formation of Schiff bases (also known as imines or azomethines). mobt3ath.comscispace.com This reaction involves the condensation of the primary amine groups with the carbonyl group of an aldehyde or ketone. nih.gov When a diamine like 2,2-dimethyl-1,3-propanediamine reacts with a dialdehyde, it can lead to the formation of large, macrocyclic Schiff base compounds. researchgate.netyu.edu.jo These reactions are often high-yield and can sometimes be performed under mild or even solvent-free conditions. mobt3ath.com

The resulting macrocyclic ligands are of significant interest in coordination chemistry. researchgate.netresearchgate.net For instance, the condensation of 2,2-dimethylpropanediamine with ether-linked dialdehydes has been shown to produce 15- and 16-membered macrocyclic Schiff bases without the need for a metal template. researchgate.netresearchgate.net

| Diamine Reactant | Aldehyde/Dialdehyde Reactant | Product Type | References |

|---|---|---|---|

| 2,2-dimethyl-1,3-propanediamine | 5,5′-dimethoxy-2,2′-(ethane-1,2-diyldioxy)dibenzaldehyde | 15-membered macrocyclic Schiff base | researchgate.netresearchgate.net |

| 2,2-dimethyl-1,3-propanediamine | 5,5′-dimethoxy-2,2′-(propane-1,3-diyldioxy)dibenzaldehyde | 16-membered macrocyclic Schiff base | researchgate.netresearchgate.net |

| 2,2-dimethyl-1,3-propanediamine | Salicylaldehyde | N,N'-bis(2-hydroxybenzylidene)-2,2-dimethyl-1,3-propanediamine | ijcce.ac.ir |

| 2,2-dimethyl-1,3-propanediamine | 5-bromothiophene-2-carbaldehyde | Heterocyclic Schiff base | mobt3ath.com |

The amine groups of 2,2-dimethyl-1,3-propanediamine readily undergo amidation reactions, most notably in the synthesis of polyamides. sincerechemicals.comsigmaaldrich.com Polyamides are formed through the reaction of a diamine with a dicarboxylic acid or, more reactively, a diacid chloride. libretexts.org This polycondensation reaction proceeds by splitting out a small molecule (water or HCl) to form amide linkages. libretexts.org

The use of 2,2-dimethyl-1,3-propanediamine in polyamide synthesis imparts specific properties to the resulting polymer. sincerechemicals.com The gem-dimethyl group on the propane (B168953) backbone introduces steric hindrance, which can regulate the polymer's architecture and enhance its thermal resistance and long-term stability. sincerechemicals.com These high-performance polyamides find use in various applications, from fibers to molded parts for electrical equipment. sigmaaldrich.comlibretexts.org

Beyond the macrocyclization seen in Schiff base formation, 2,2-dimethyl-1,3-propanediamine is a precursor for other important cyclic systems.

Carbodiimides: Carbodiimides are a class of compounds with the functional group RN=C=NR, widely used as coupling agents in organic synthesis. wikipedia.orggoogle.com The synthesis of a carbodiimide (B86325) from a diamine typically involves a multi-step process. A common route is the dehydration of a corresponding N,N'-disubstituted urea (B33335) or the dehydrosulfurization of a thiourea. wikipedia.org For instance, a patented method describes reacting a propanediamine derivative with carbon disulfide, followed by further reactions and an oxidation step to yield the final carbodiimide. google.com This demonstrates a viable, albeit complex, pathway from a diamine to a carbodiimide.

Hexahydropyrimidines: Another class of cyclic compounds, hexahydropyrimidines, can be synthesized through the condensation of 1,3-diamines with aldehydes or ketones. mobt3ath.com The reaction of 2,2-dimethyl-1,3-propanediamine with a carbonyl compound would lead to the formation of a six-membered heterocyclic ring, a structure found in various biologically active molecules. mobt3ath.com

The nucleophilic primary amine groups of 2,2-dimethyl-1,3-propanediamine are targets for various functionalization reactions to tailor the molecule's properties for specific applications.

Complexation: The diamine acts as an excellent bidentate ligand, coordinating with metal ions through its two nitrogen atoms to form stable metal complexes. sigmaaldrich.com It has been used to prepare complexes with metals such as platinum, chromium, and palladium. koreascience.krnih.govresearchgate.net These complexes can serve as catalysts or have unique material properties. sigmaaldrich.com

Ureido Functionalization: The amine groups can be converted to ureido groups (R-NH-CO-NH₂) through reactions such as amine-urea transamidation. mdpi.com This functionalization is important for creating compounds with applications in biochemistry and polymer science. mdpi.com

Use of Protecting Groups: In complex, multi-step syntheses, one or both amine groups can be "protected" to prevent them from reacting prematurely. acs.org A common protecting group is the tert-butoxycarbonyl (Boc) group, which can be added to the amine and later removed under specific conditions, allowing for controlled, stepwise reactions. sincerechemicals.com

Analytical Derivatization: For analytical purposes, such as enhancing detection in liquid chromatography, the amine groups can be derivatized with specific reagents. nih.gov For example, reagents like diethyl ethoxymethylenemalonate (DEEMM) react with amines to form derivatives that are more easily detected by mass spectrometry. nih.gov

Coordination Chemistry and Ligand Design Principles

Dimethylpropanediamine as a Polydentate Ligand

This compound typically acts as a bidentate ligand, coordinating to a metal center through its two primary amine groups. This chelation results in the formation of a six-membered metallacyclic ring, a structural feature that is central to the stability and reactivity of the resulting complex.

Chelation Modes and Ring Strain Analysis

The chair conformation is generally the most stable for a simple 1,3-propanediamine chelate ring as it minimizes steric interactions. However, the presence of the gem-dimethyl group on the C2 carbon of the propanediamine backbone in 2,2-dimethyl-1,3-propanediamine (B1293695) introduces significant steric constraints. This substitution can influence the preferred conformation of the chelate ring, potentially leading to a distorted chair or even a boat-like conformation to alleviate steric strain. The strain energy in these chelate rings is a composite of bond angle distortion, torsional strain, and non-bonded steric interactions. While specific quantitative ring strain analysis for this compound complexes is not extensively documented, conformational studies of related substituted 1,3-diamine complexes provide insights into the energetic penalties associated with different ring conformations.

Influence of Alkyl Substituents on Ligand Geometry and Flexibility

The gem-dimethyl group at the central carbon atom of the 1,3-propanediamine backbone has a profound impact on the ligand's coordination properties. This is often referred to as the "gem-dimethyl effect" or "Thorpe-Ingold effect," which can favor cyclization and influence the conformation of the resulting ring. In the context of chelation, the dimethyl substituents increase the steric bulk around the chelate ring.

This steric hindrance can:

Restrict Ligand Flexibility: The gem-dimethyl group reduces the conformational flexibility of the six-membered chelate ring, locking it into a more rigid conformation compared to unsubstituted 1,3-propanediamine. This rigidity can enhance the kinetic inertness of the complex.

Synthesis and Structural Elucidation of Metal-Dimethylpropanediamine Complexes

The synthesis of metal complexes with 2,2-dimethyl-1,3-propanediamine typically involves the direct reaction of a metal salt with the diamine ligand in a suitable solvent. The resulting complexes can be characterized by various techniques, including single-crystal X-ray diffraction, which provides precise information about their molecular structure.

Mononuclear Transition Metal Complexes (e.g., Co(II), Ni(II), Cu(II), Zn(II), Pt(IV), Ru(II), Mo(VI))

Cobalt(II) Complexes: A study on a Co(II) complex with a derivative of 2,2-dimethyl-1,3-propanediamine, specifically 2,2-dimethyl-1,3-propanediamine-N,N,N′,N′-tetraacetate (2,2-diMe-1,3-pdta), revealed an octahedral coordination geometry around the Co(II) center. In the complex [Co(H₂O)₅Co(2,2-diMe-1,3-pdta)]·H₂O, the ligand coordinates to one cobalt ion through two nitrogen and four oxygen atoms, forming a polynuclear structure. tandfonline.com For simpler complexes, a mononuclear structure with the diamine acting as a bidentate ligand is expected.

Nickel(II) Complexes: A notable example is the complex diaqua-bis(2,2-dimethyl-1,3-propanediamine)nickel(II) nitrate. Its structure has been analyzed, revealing a Ni(II) center coordinated to two molecules of the diamine ligand and two water molecules.

Copper(II) Complexes: 2,2-Dimethyl-1,3-propanediamine is known to form stable complexes with copper ions. researchgate.net While detailed crystal structures of simple mononuclear complexes are not widely reported, Schiff base ligands derived from this diamine have been used to create polynuclear copper(II) complexes. In these structures, the copper atoms typically exhibit square pyramidal or distorted square planar coordination geometries.

Zinc(II) Complexes: A crystalline bis(chloro)-(N,N′-(2,2-dimethylpropane-1,3-diyl)bis(1-(2-chlorophenyl)methanimine))-zinc(II) complex, a Schiff base derivative, has been synthesized and structurally characterized. The zinc(II) ion adopts a slightly distorted tetrahedral geometry. google.com This demonstrates the utility of the 2,2-dimethyl-1,3-propanediamine backbone in constructing tetrahedral metal complexes.

| Complex | Metal Ion | Coordination Geometry | Key Structural Features |

| [ZnCl₂(C₁₉H₂₀N₂)] | Zn(II) | Distorted Tetrahedral | Schiff base ligand derived from 2,2-dimethyl-1,3-propanediamine. google.com |

Platinum(IV) Complexes: Although specific crystal structures of Pt(IV) complexes with 2,2-dimethyl-1,3-propanediamine are not readily available, research on Pt(IV) complexes with related diamines, such as ethylenediamine and propylenediamine derivatives, shows that these complexes typically adopt a pseudo-octahedral geometry.

Ruthenium(II) Complexes: Similarly, while specific structural data for Ru(II) complexes with 2,2-dimethyl-1,3-propanediamine are scarce, related Ru(II) complexes with other diamines often exhibit a distorted octahedral "piano-stool" geometry, especially in organometallic species.

Molybdenum(VI) Complexes: The coordination chemistry of Mo(VI) with diamine ligands is less explored compared to other transition metals. Typically, Mo(VI) forms oxo-complexes, and the coordination geometry is often octahedral.

Multinuclear and Heterometallic Coordination Compounds

The diamine ligand, with its two coordinating nitrogen atoms, has the potential to bridge two metal centers, leading to the formation of multinuclear complexes. However, in the case of 2,2-dimethyl-1,3-propanediamine, its primary mode of coordination is chelating to a single metal center. While examples of multinuclear complexes where this specific ligand acts as a bridge are not prevalent, related 1,3-diamine ligands have been shown to form bridged structures. For instance, in the Co(II) complex with a tetraacetate derivative of 2,2-dimethyl-1,3-propanediamine, a bridging carboxylate group from the ligand links two metal centers, forming a dinuclear unit. tandfonline.com

The synthesis of heterometallic complexes containing 2,2-dimethyl-1,3-propanediamine is a plausible area of research, though specific examples are not widely documented. The design of such complexes would likely involve using the this compound-metal unit as a "metalloligand" to coordinate to a second, different metal ion.

Coordination Polymers and Metal-Organic Frameworks (MOFs)

Coordination polymers are extended structures formed by the linking of metal ions with bridging ligands. 2,2-dimethyl-1,3-propanediamine, while primarily a chelating ligand, can be incorporated into coordination polymers where other ligands serve as the primary bridging units.

A significant example is the compound [Ni(N₃)₂(2,2-dimethylpropane-1,3-diamine)]n, which forms an infinite two-dimensional antiferromagnetic polymer. In this structure, the 2,2-dimethyl-1,3-propanediamine ligand chelates to the Ni(II) centers, which are then bridged by azide (N₃⁻) ligands to form the polymeric network.

Metal-Organic Frameworks (MOFs) are a class of crystalline porous materials constructed from metal ions or clusters linked by organic ligands. While the use of simple diamines like 2,2-dimethyl-1,3-propanediamine as the primary building block for MOFs is not common due to their chelating nature, they can be incorporated as ancillary or modulating ligands to tune the properties of the final framework. The steric bulk of the gem-dimethyl group could be exploited to control the porosity and dimensionality of such materials. However, to date, there are no prominent examples of MOFs constructed using 2,2-dimethyl-1,3-propanediamine as a primary linker in the literature.

Electronic Structure and Bonding in Metal Complexes

The interaction between this compound and a metal ion involves the donation of lone pair electrons from the nitrogen atoms to the vacant d-orbitals of the metal. This metal-ligand bond formation leads to a splitting of the metal's d-orbitals, a phenomenon that can be elucidated through spectroscopic techniques and theoretical models like Crystal Field and Ligand Field Theory.

Electronic spectroscopy, particularly Ultraviolet-Visible (UV-Vis) spectroscopy, is instrumental in probing the d-d electronic transitions within transition metal complexes. The energy of these transitions is directly related to the ligand field splitting parameter, which in turn is influenced by the nature of the ligand and the geometry of the complex. amazonaws.com For instance, the color of many transition metal complexes is a direct consequence of the absorption of light in the visible region, promoting electrons between the split d-orbitals. amazonaws.comwikipedia.org

Electron Paramagnetic Resonance (EPR) spectroscopy is a powerful technique for studying paramagnetic transition metal complexes, i.e., those with unpaired electrons. nih.gov EPR spectra provide detailed information about the electronic structure, including the g-tensor and hyperfine coupling constants, which are sensitive to the coordination environment and the nature of the metal-ligand bonding. nih.govrsc.org In complexes of this compound, EPR can reveal insights into the delocalization of the unpaired electron onto the ligand and the symmetry of the metal's coordination sphere.

Crystal Field Theory (CFT) offers a model to understand the splitting of d-orbitals in transition metal complexes due to the electrostatic field of the surrounding ligands. amazonaws.comwikipedia.orglibretexts.org In an octahedral complex, the d-orbitals split into two sets: the lower energy t2g orbitals (dxy, dxz, dyz) and the higher energy eg orbitals (dx2-y2, dz2). mit.edu The magnitude of this splitting, denoted as Δo, is influenced by the ligand's ability to create a strong or weak electric field. amazonaws.com Diamine ligands like this compound are generally considered to be of intermediate field strength.

Ligand Field Theory (LFT) is a more advanced model that incorporates aspects of molecular orbital theory to provide a more comprehensive description of metal-ligand bonding, including covalent interactions. wikipedia.orgstudy.com LFT helps to explain the spectrochemical series, which ranks ligands based on their ability to cause d-orbital splitting. wikipedia.org The position of this compound in this series determines whether its complexes are likely to be high-spin or low-spin, which has significant implications for their magnetic properties. libretexts.org

Magnetic Properties of Metal-Dimethylpropanediamine Complexes

The magnetic behavior of metal complexes is a direct consequence of their electronic structure, specifically the number of unpaired electrons and the interactions between them.

Recent research has focused on the magnetic properties of cobalt(II) complexes, some of which exhibit Single Molecule Magnet (SMM) behavior. sisgeenco.com.br SMMs are individual molecules that can function as tiny magnets, displaying slow relaxation of magnetization. nih.gov This property is highly dependent on the magnetic anisotropy of the molecule, which is influenced by the ligand field. nih.gov

In dinuclear cobalt(II) complexes incorporating ligands derived from 2,2-dimethyl-1,3-propanediamine, field-induced slow relaxation of magnetization has been observed. rsc.org These complexes feature cobalt(II) centers in distorted octahedral and trigonal prismatic geometries. rsc.org Variable-temperature magnetic susceptibility measurements indicate that the cobalt centers are in a high-spin state (S = 3/2) and exhibit weak ferromagnetic coupling. rsc.org The magnetic properties of these systems can be modeled to include zero-field splitting parameters, which are a measure of magnetic anisotropy. rsc.org

| Complex | Geometry | Magnetic Behavior |

| Dinuclear Co(II) with (2,2-dimethyl-1,3-propanediyl)bis(iminomethylene)bis(6-methoxyphenol) derivative | Distorted Octahedral and Trigonal Prismatic | Field-induced slow relaxation of magnetization, weak ferromagnetic coupling. rsc.org |

| Dinuclear Co(II) with (2,2-dimethyl-1,3-propanediyl)bis(iminomethylene)bis(6-ethoxyphenol) derivative | Distorted Octahedral and Trigonal Prismatic | Field-induced slow relaxation of magnetization, weak ferromagnetic coupling. rsc.org |

In polynuclear complexes or extended structures containing multiple metal centers, magnetic exchange interactions can occur between the paramagnetic ions. These interactions, which can be either ferromagnetic (aligning the spins) or antiferromagnetic (pairing up the spins), are mediated by the bridging ligands. The nature and strength of the magnetic coupling are highly dependent on the structural parameters of the complex, such as the distance between metal centers and the bridging angles.

For instance, in dinuclear cobalt(II) complexes with double phenoxo bridges derived from this compound-based ligands, weak ferromagnetic interactions have been reported. rsc.org The exchange coupling constant, J, can be quantified from magnetic susceptibility data, with positive values indicating ferromagnetic coupling. rsc.org Understanding these interactions is crucial for the design of molecular materials with specific magnetic properties. nih.govnih.gov

Reactivity and Ligand Exchange Dynamics within Coordination Spheres

The reactivity of metal-dimethylpropanediamine complexes, particularly ligand exchange reactions, is a key aspect of their coordination chemistry. Ligand exchange involves the substitution of one or more ligands in the coordination sphere of the metal ion with other ligands. The kinetics and mechanism of these reactions are influenced by several factors, including the nature of the metal ion, the incoming and leaving ligands, and the solvent. nih.gov

Ligand exchange reactions can proceed through various mechanisms, such as dissociative (SN1-like), associative (SN2-like), or interchange pathways. uvic.ca The lability of the this compound ligand in a given complex is a critical parameter that dictates its suitability for applications such as catalysis, where the coordination and dissociation of substrates are essential steps. Studies on the kinetics of ligand substitution in related diamine complexes provide insights into the factors governing their reactivity.

Catalysis and Reaction Mechanisms

Dimethylpropanediamine as an Organic Base Catalyst

N,N'-Dimethyl-1,3-propanediamine's structure, featuring two amine groups, imparts basic and nucleophilic characteristics that make it a versatile organic catalyst. cymitquimica.com

The Knoevenagel condensation is a fundamental carbon-carbon bond-forming reaction in organic chemistry. atamankimya.com It involves the reaction of a carbonyl compound (an aldehyde or ketone) with an active methylene (B1212753) compound, such as malonic acid or ethyl acetoacetate. echemi.com The reaction is typically catalyzed by a weak base, often an amine. echemi.comwiley.com

The mechanism begins with the base deprotonating the active methylene compound to form a carbanion. This nucleophilic carbanion then attacks the carbonyl carbon of the aldehyde or ketone, leading to an aldol-type intermediate. A subsequent dehydration step eliminates a molecule of water, yielding the final α,β-unsaturated product. echemi.com

N,N'-Dimethyl-1,3-propanediamine serves as an effective base catalyst for this transformation. echemi.comgoogle.com Its basic nature is sufficient to facilitate the initial deprotonation of the active methylene compound, initiating the condensation cascade. This catalytic application has been noted in various organic synthesis contexts. For instance, a polyacrylonitrile (B21495) fiber was functionalized with N,N-dimethyl-1,3-propanediamine to create a heterogeneous fiber catalyst that demonstrated excellent yields in Knoevenagel condensations involving a wide range of aromatic aldehydes. acs.org

This compound plays a significant role as a catalyst and curing agent in the production of commercially important polymers like polyurethanes and epoxy resins.

Polyurethane (PU) Synthesis In polyurethane production, catalysts are crucial for controlling the reaction rates and ensuring the desired properties of the final material. The synthesis involves two primary reactions: the gelling reaction (polyol and isocyanate) and the blowing reaction (water and isocyanate). google.com Tertiary amine catalysts are widely used to balance these two reactions. google.com

N,N-dimethylpropanediamine has been investigated as a component in catalyst compositions for producing flexible polyurethane foams. google.com In studies where it was mixed with various organic acids, the resulting foams exhibited excellent cell openness properties. google.com However, these same compositions were noted to result in poor initial curing properties compared to other catalyst systems. google.com This highlights the specific influence the catalyst choice has on the physical characteristics of the final polymer foam.

Epoxy Resins Epoxy resins are thermosetting polymers that require a curing agent, or hardener, to form a durable, cross-linked network. Amines are one of the most common classes of curing agents. While primary and secondary amines react by adding to the epoxy ring, tertiary amines like this compound, which have no active hydrogens, function differently.

Tertiary amines can act as catalysts in two ways:

As accelerators: They can speed up the curing reaction between epoxy resins and other hardeners like primary or secondary amines.

As catalytic curing agents: They can initiate the anionic homopolymerization of the epoxy resin, where the amine opens an epoxy ring, generating an alkoxide that proceeds to open subsequent epoxy rings.

N,N'-Dimethyl-1,3-propanediamine is utilized as a curing agent and catalyst in epoxy resin formulations, leveraging its ability to promote the polymerization process. cymitquimica.comechemi.com

The utility of N,N'-Dimethyl-1,3-propanediamine as a base catalyst extends from its fundamental chemical properties. cymitquimica.com While its role is most prominently documented in specific named reactions like the Knoevenagel condensation and in polymerization, its basicity and nucleophilicity make it a candidate for promoting other organic transformations that require a base. It is also a key building block in the synthesis of other functional molecules, serving as an intermediate in the production of surfactants, flocculants, and dyes. echemi.com

A notable application involves its use in creating more complex catalytic systems. For example, polyacrylonitrile fibers have been chemically modified by amination with N,N-dimethyl-1,3-propanediamine. acs.org This process grafts the diamine onto the polymer backbone, creating a new, reusable heterogeneous fiber catalyst that has proven effective for Knoevenagel condensations. acs.org This demonstrates a role for this compound in the development of advanced catalytic materials.

Metal-Dimethylpropanediamine Complexes in Homogeneous Catalysis

The ability of N,N'-Dimethyl-1,3-propanediamine to form stable complexes with transition metals makes it a valuable ligand in the field of homogeneous catalysis. These metal complexes often exhibit enhanced or unique catalytic activities.

Schiff base complexes, formed by the condensation of an amine with a carbonyl compound, are versatile ligands in catalysis. Metal complexes derived from Schiff bases of this compound have shown significant activity in oxidation and epoxidation reactions.

One prominent example involves an oxovanadium(IV) complex with a Schiff base ligand derived from 2,2'-dimethylpropanediamine. This complex, when encapsulated in the nanopores of zeolite-Y, serves as an effective catalyst for the oxidation of various olefins and sulfides using hydrogen peroxide as an environmentally friendly oxidant. The catalytic performance for specific substrates is detailed in the table below.

| Substrate | Catalyst System | Conversion (%) | Product Selectivity (%) | Reference |

|---|---|---|---|---|

| Cyclooctene (B146475) | Oxovanadium(IV)-Schiff Base-Zeolite Y | 86 | 100% (Epoxide) | |

| Methyl Phenyl Sulfide (B99878) | Oxovanadium(IV)-Schiff Base-Zeolite Y | 51 | 92% (Sulfone) |

Mechanistic studies on similar vanadium complexes suggest that high-valent peroxo vanadium species are the reactive oxidants responsible for the oxygen transfer to the substrate. acs.org

Late transition-metal complexes are of significant interest for ethylene (B1197577) polymerization. Specifically, α-diimino-nickel(II) complexes have been developed as highly active catalysts. The ligands for these complexes can be synthesized from diamine precursors.

Research has shown that N,N-diaryl-2,3-dimethyl-1,4-diazabutadiene ligands, when complexed with nickel(II) bromide, form potent catalysts for ethylene polymerization. These catalysts are highly active and can produce high molecular weight, branched polyethylene. The activity and resulting polymer properties are influenced by the specific structure of the ligand and the co-catalyst used.

| Catalyst | Co-catalyst | Activity (g PE / mol Ni·h) | Polymer Molecular Weight (Mw, kg/mol) | Reference |

|---|---|---|---|---|

| Ni5 (complex with bulky ligand) | EtAlCl₂ | 1.0 x 10⁷ | 829 | |

| Ni5 (complex with bulky ligand) | Et₂AlCl | 0.9 x 10⁷ | 922 |

These findings underscore the importance of ligand design, starting from precursors like this compound derivatives, in tuning the performance of metal-based polymerization catalysts.

Other Catalytic Transformations

Complexes involving this compound and its derivatives, particularly Schiff base complexes, have demonstrated catalytic activity in a range of organic transformations beyond simple oxidations and reductions.

One significant area of application is in oxidation reactions . For instance, copper(II) complexes with Schiff bases derived from 2,2'-dimethylpropanediamine have been utilized as catalysts for the oxidation of styrene (B11656) and cyclooctene using tert-butyl hydroperoxide as the oxidant. nih.gov In the case of styrene oxidation, these catalysts can achieve high conversion rates, selectively producing benzaldehyde. nih.gov Similarly, dioxomolybdenum(VI) complexes with Schiff bases from 2,2'-dimethylpropylenediamine are effective and selective catalysts for the homogeneous oxidation of various olefins with tert-butylhydroperoxide. nih.gov The catalytic performance of these molybdenum complexes can be enhanced by modifying the Schiff base ligand, for example, by introducing methoxy (B1213986) groups on the salicylidene ring. nih.gov Furthermore, oxovanadium(IV) complexes incorporating a Schiff base from 2,2'-dimethylpropanediamine, when encapsulated in zeolite-Y, catalyze the oxidation of various olefins and methyl phenyl sulfide with hydrogen peroxide. researchgate.net For example, this encapsulated catalyst achieved an 86% conversion of cyclooctene with 100% selectivity for the corresponding epoxide. arkat-usa.org

Another important application is in epoxidation reactions . Dioxomolybdenum(VI) complexes have shown high selectivity as catalysts for the epoxidation of cyclohexene (B86901) and 1-octene (B94956) with tert-butyl hydroperoxide, achieving high yields for cyclohexene epoxidation at 358 K. nih.gov Manganese(II) Schiff base complexes have also been employed as highly selective catalysts for the oxidation of cyclohexene to cyclohexene oxide using iodosylbenzene as the oxidant, with the catalytic activity being enhanced by the addition of imidazole. nih.gov

This compound-derived catalysts also play a role in polymerization reactions . For instance, they have been used in the catalytic oxidative polymerization of 2,2'-dihydroxybiphenyl with hydrogen peroxide as the oxidant. nih.gov Additionally, heterodinuclear complexes of zinc(II) and magnesium(II) with a ligand synthesized from 2,2-dimethylpropanediamine and ortho-vanillin act as catalysts for the ring-opening copolymerization of phthalic anhydride (B1165640) and cyclohexene oxide. rsc.org

The compound and its derivatives are also utilized in other notable catalytic reactions, including:

Henry (nitroaldol) reactions : Chiral Schiff bases derived from cinchona alkaloids and linked to a copper(II) center catalyze asymmetric Henry reactions between aldehydes and nitroalkanes, yielding chiral β-nitro alcohols with high enantioselectivity. nih.gov

Oxidation of alcohols : Ruthenium(III) Schiff base complexes are effective for the oxidation of various alcohols to their corresponding carbonyl compounds at room temperature using N-Methylmorpholine-N-Oxide (NMO) as the oxidant. nih.gov

Polyurethane production : this compound is a component in catalyst compositions for producing polyurethane resins. google.comgoogle.com

Mechanistic Pathways of Catalytic Action

Investigation of Catalytic Cycles and Intermediate Species

The mechanistic understanding of catalysts involving this compound, particularly in oxidation reactions, often revolves around the formation of high-valent metal-peroxo intermediate species. torvergata.it

In vanadium-catalyzed oxidations using peroxides, the catalytic cycle is initiated by the interaction of the peroxide with the vanadium precursor. This leads to the formation of a reactive high-valent peroxo-vanadium species, which acts as the primary oxidant. torvergata.it For instance, in the oxidation of olefins catalyzed by a vanadyl complex with a Schiff base derived from 2,2-dimethylpropanediamine, spectroscopic studies have provided evidence for the formation of peroxy-vanadium(V) species as key intermediates. torvergata.it The general mechanism involves the vanadium(V) peroxo species acting as an electrophilic oxygen transfer agent, preferentially reacting with the most nucleophilic functional group in the substrate. torvergata.it

For heterodinuclear catalysts, such as those involving zinc(II) and another metal, used in ring-opening copolymerization, proposed mechanisms involve a chain-shuttling process. rsc.org In the copolymerization of CO2 and epoxides, the growing polymer chain is believed to shuttle between the two metal centers. rsc.org The coordination of the epoxide to one metal center facilitates the nucleophilic attack by the growing polymer chain coordinated to the other metal center. rsc.org

In some cases, unexpected reactions can lead to the formation of cyclic guanidinium (B1211019) cations from N,N'-dimethyl-1,3-diaminopropane in the presence of cyanide ions and a copper(I)/copper(II) cyanide system, which may act as a catalyst. mdpi.com The formation of these species suggests a complex reaction pathway that is not yet fully elucidated. mdpi.com

Rate Determining Steps and Kinetic Models

Kinetic studies are crucial for understanding the rate-determining steps in catalytic reactions involving this compound-based catalysts. For vanadium-catalyzed sulfoxidation reactions, detailed kinetic analyses have shown that the catalytic activity can be significantly influenced by the addition of co-ligands. torvergata.it The rate of reaction often correlates with the electron-donating ability of the co-ligand, suggesting that the formation or reactivity of the active vanadium-peroxo intermediate is the rate-limiting step. torvergata.it

In the context of electrocatalytic hydrodechlorination, while not directly involving this compound, studies on related systems highlight the importance of identifying the rate-determining step. For example, in the dechlorination of chlorophenols on palladium nanoparticles, the desorption of the product (phenol) from the catalyst surface can be the rate-determining step due to a poisoning effect that blocks active sites. rsc.org This general principle of product inhibition or slow desorption could be relevant in certain catalytic applications of this compound complexes.

Kinetic experiments monitoring the reaction of certain reagents with primary amines have shown extremely fast reaction rates, with reactions completing in under five seconds. charlotte.edu This indicates a very low activation barrier for these specific reactions.

Influence of Catalyst Structure on Selectivity and Efficiency

The structure of the catalyst, particularly the ligand derived from this compound, has a profound impact on the selectivity and efficiency of the catalytic transformation.

The steric and electronic properties of the Schiff base ligands are critical. For example, in the oxidation of olefins catalyzed by dioxomolybdenum(VI) complexes, the introduction of electron-donating methoxy groups on the salicylidene ring of the ligand enhances the effectiveness of the catalyst. nih.gov

The geometry and coordination environment of the metal center are also key determinants of catalytic performance. In heterodinuclear catalysts, the distance between the two metal centers and their coordination geometries influence the catalytic activity. rsc.org For instance, in the ring-opening copolymerization of epoxides and anhydrides, the synergy between two different metal centers in a heterodinuclear complex can lead to enhanced catalytic activity compared to the corresponding homodinuclear complexes, although this is not always the case. rsc.org The specific combination of metals is crucial for achieving synergistic effects. rsc.org

Furthermore, the immobilization of these catalysts can affect their selectivity. For example, manganese(III)-salen complexes derived from chiral diamines, when immobilized on a solid support like zeolite-Y, have shown improved enantioselectivity in the epoxidation of alkenes compared to their homogeneous counterparts. researchgate.net The nano-cavities of the zeolite can provide a specific microenvironment that influences the approach of the substrate to the active site, thereby enhancing stereoselectivity. researchgate.net

The nature of the substituents on the this compound backbone itself can also be tuned to alter the properties of the resulting catalyst or ligand. For example, modifying a core structure with positively charged dimethylamine (B145610) groups versus neutral diethylene glycol pendants can significantly alter the binding affinity and selectivity of the resulting compound for specific biological targets like G-quadruplex DNA. oup.com

Applications in Advanced Materials Science

Polymer Chemistry and Material Synthesis

In the realm of polymer science, N,N-Dimethyl-1,3-propanediamine is instrumental as both a reactive monomer and a catalytic agent, contributing to the tailored properties of high-performance polymers like epoxy resins and polyurethanes.

Cross-linking Agents and Hardeners for Epoxy Resins

N,N-Dimethyl-1,3-propanediamine functions as an effective hardener or curing agent for epoxy resins. mdpi.com The curing process is fundamental to the formation of a durable, thermoset polymer network from liquid epoxy monomers. The mechanism relies on the reaction between the active hydrogen atoms of the amine groups and the epoxide rings of the resin. acs.org

The primary amine group on the N,N-Dimethyl-1,3-propanediamine molecule initiates the cross-linking by opening the epoxy ring. This initial reaction forms a secondary amine, which can then react with another epoxy group. This chain of reactions leads to the formation of a rigid, three-dimensional cross-linked structure. acs.orggoogle.com The tertiary amine group within the molecule can also contribute to the curing process by catalytically promoting the polymerization of epoxy groups. acs.org This dual functionality makes it a useful component in epoxy formulations. The properties of the final cured resin, such as hardness, chemical resistance, and thermal stability, are directly influenced by the structure of the hardener and the density of the cross-links formed. researchgate.netresearchgate.net

| Property | Description | Influencing Factors |

|---|---|---|

| Mechanical Strength | High hardness, tensile strength, and modulus due to the rigid cross-linked network. | Cross-link density, type of amine (aliphatic/aromatic), and curing conditions. |

| Chemical Resistance | Excellent resistance to a wide range of chemicals, including solvents, acids, and bases. | Polymer structure and degree of cure. |

| Adhesion | Strong adhesive properties to various substrates like metals, composites, and concrete. | Presence of polar hydroxyl and amine groups formed during curing. |

| Thermal Stability | Good performance at elevated temperatures, with the glass transition temperature (Tg) determined by the polymer structure. | Aromatic vs. aliphatic nature of the resin and hardener. |

| Curing Time | Can range from minutes to hours. Aliphatic amines like DMAPA typically allow for room temperature curing. acs.org | Reactivity of the amine, temperature, and use of accelerators. |

Monomers and Modifiers in Polyurethane Formulations

In polyurethane (PU) chemistry, N,N-Dimethyl-1,3-propanediamine is primarily used as a tertiary amine catalyst. mdpi.commade-in-china.com The synthesis of polyurethane involves two main reactions: the "gelling reaction" between a polyol and an isocyanate to form the urethane (B1682113) polymer, and the "blowing reaction" between water and an isocyanate to form a urea (B33335) and release carbon dioxide gas, which creates the foam structure. compliancecosmos.org

The catalytic activity of N,N-Dimethyl-1,3-propanediamine is crucial for controlling the rates of these two reactions. google.com A proper balance is essential to achieve the desired foam properties, such as cell structure, density, and cure time. As a tertiary amine, it is particularly effective in catalyzing the blowing reaction, promoting foam rise. compliancecosmos.org It is often used in combination with organometallic catalysts, which are more selective for the gelling reaction, to achieve a synergistic effect and optimal foam production. google.com Its inclusion in the formulation can significantly impact the processing time and the final characteristics of the polyurethane product, from flexible foams for furniture to rigid foams for insulation. researchgate.netechemi.com

| Component | Typical Part (by weight) | Function |

|---|---|---|

| Polyether Polyol | 100 | Forms the soft segment of the polymer backbone. |

| Toluene Diisocyanate (TDI) | 40-50 (to NCO Index) | Reacts with polyol and water to form the polymer. compliancecosmos.org |

| Water | 3-5 | Blowing agent; reacts with isocyanate to produce CO2. |

| Amine Catalyst (e.g., DMAPA) | 0.1-1.5 | Catalyzes the water-isocyanate (blowing) reaction. made-in-china.comcompliancecosmos.org |

| Organotin Catalyst | 0.1-0.5 | Catalyzes the polyol-isocyanate (gelling) reaction. |

| Silicone Surfactant | 0.5-2.0 | Cell stabilizer, controls foam cell size. |

Development of Specialty Polymers (e.g., polyimides)

Diamines are fundamental building blocks in polycondensation reactions used to create high-performance polymers such as polyamides and, by extension, polyamide-imides. googleapis.com N,N-Dimethyl-1,3-propanediamine, with its primary amine group, can participate in these polymerization reactions. researchgate.net The primary amine reacts with carboxylic acid or anhydride (B1165640) functional groups to form amide linkages, which are the characteristic repeating units of polyamides. google.com

The presence of the tertiary amine group within the N,N-Dimethyl-1,3-propanediamine structure imparts specific properties to the resulting polymer. This group can influence the polymer's solubility, thermal characteristics, and its ability to interact with other substances. For instance, research has shown that treating polyamides with non-symmetric alkyldiamines like N,N-Dimethyl-1,3-propanediamine can be a step in producing materials with specialized properties, such as antithrombogenic surfaces for medical prosthetics. kyoto-u.ac.jp The use of such a diamine allows for the synthesis of specialty polymers where the tertiary amine sites can be used for further reactions, such as quaternization, or to modify the polymer's final properties. kyoto-u.ac.jp

Surface Modification and Adsorbent Technologies

The chemical reactivity of N,N-Dimethyl-1,3-propanediamine is also harnessed to modify the surfaces of materials, enhancing their performance in applications like adsorption and corrosion prevention.

Nitrogen-Enrichment of Activated Carbons for Adsorption

N,N-Dimethyl-1,3-propanediamine is among the chemical reagents used for the nitrogen-enrichment of activated carbons (ACs). google.com This modification process aims to improve the physicochemical properties of the carbon surface to enhance its performance as an adsorbent, particularly for acidic gases like carbon dioxide (CO2). kyoto-u.ac.jp

The process involves introducing nitrogen-containing functional groups onto the carbon matrix. When N,N-Dimethyl-1,3-propanediamine is used, its amine groups react with the carbon surface, creating nitrogen functionalities such as pyridinic, pyrrolic, or quaternary nitrogen. google.com These nitrogen groups increase the basicity of the carbon surface, which leads to stronger interactions with acidic CO2 molecules, thereby increasing the adsorption capacity. Furthermore, nitrogen-enrichment can positively influence the material's morphology, potentially increasing the surface area and creating a more developed pore structure, which are beneficial for adsorption processes. google.com Studies have shown that functionalized activated carbons exhibit significantly higher CO2 adsorption capacity compared to their non-functionalized counterparts.

| Parameter | Unmodified Activated Carbon | Nitrogen-Enriched Activated Carbon |

|---|---|---|

| Surface Chemistry | Primarily non-polar with some oxygen functional groups. | Increased surface basicity due to introduced nitrogen functional groups (pyridinic, pyrrolic, etc.). |

| CO2 Adsorption Capacity | Moderate, primarily driven by physisorption in micropores. | Significantly enhanced due to specific chemical interactions (chemisorption) between basic nitrogen sites and acidic CO2. |

| Selectivity | Lower selectivity for CO2 in mixed gas streams. | Higher selectivity for acidic gases like CO2 over other gases. |

| Adsorption Mechanism | Mainly physical adsorption. | Combination of physical adsorption and chemical interaction. google.com |

Chemical Mechanisms in Corrosion Inhibition

N,N-Dimethyl-1,3-propanediamine and its derivatives are effective corrosion inhibitors for metals, particularly in acidic environments. mdpi.com The primary mechanism of inhibition involves the adsorption of the organic molecule onto the metal surface, forming a protective barrier that isolates the metal from the corrosive medium.

| Mechanism | Description |

|---|---|

| Adsorption | Inhibitor molecules adhere to the metal surface, creating a protective film. This can occur via physisorption (electrostatic forces) or chemisorption (covalent bond formation). |

| Surface Film Formation | The adsorbed layer acts as a physical barrier, preventing corrosive species (like H+ and Cl-) from reaching the metal surface. |

| Donor-Acceptor Interaction | Lone pair electrons from heteroatoms (like Nitrogen in DMAPA) are donated to the vacant d-orbitals of the metal, forming a stable coordinate bond. |

| Blocking of Active Sites | The inhibitor molecules preferentially adsorb at the most active sites on the metal surface, blocking both anodic and cathodic reactions and thus reducing the corrosion rate. |

Ion-Exchange Resins and Flocculating Agents

The chemical properties of N,N-Dimethyl-1,3-propanediamine make it a valuable intermediate in the production of ion-exchange materials and flocculating agents. fishersci.cahoochemtec.comindustrialchemicals.gov.au These materials are critical in various industrial processes, particularly in water treatment and chemical purification. fishersci.itblitchem.com

Ion-Exchange Resins:

Ion-exchange resins are polymers capable of exchanging particular ions within their structure with ions in a surrounding solution. uci.edu DMAPA is used as an intermediate in the synthesis of certain types of ion-exchange resins. chemnet.comblitchem.comyolatech.com The amine groups in DMAPA can be chemically modified to create the functional sites on the resin that are responsible for the ion-exchange process. For instance, the tertiary amine group can be quaternized to produce strong base anion exchange resins. These resins are effective in removing anionic impurities from water and other solutions.

The synthesis of these resins often involves the polymerization of monomers containing the DMAPA moiety or the post-functionalization of a pre-existing polymer backbone with DMAPA. The resulting resins exhibit specific affinities for different ions, which can be tailored by controlling the chemical structure of the resin. uci.edu For example, resins derived from DMAPA can be used in the demineralization of water, where they remove both cations and anions to produce high-purity water. uci.edu

Flocculating Agents:

Flocculants are substances that promote the aggregation of fine particles suspended in a liquid, forming larger clusters called flocs that can be more easily removed by sedimentation or filtration. alumichem.com DMAPA is an important intermediate in the production of flocculating agents, which are widely used in wastewater treatment to clarify water by removing suspended solids. fishersci.cafishersci.itblitchem.com

The effectiveness of flocculants derived from DMAPA stems from the charged nature of the polymer chains. These polymers, often polyacrylamides modified with DMAPA, can be cationic in nature. The positively charged sites on the polymer chain can neutralize the negative charges on suspended particles, allowing them to come together. alumichem.com Furthermore, the long polymer chains can bridge between multiple particles, physically drawing them together into larger aggregates. whamine.com This process, known as bridging flocculation, is highly effective in removing a wide range of suspended impurities from water.

Advanced Sensing Materials (e.g., components in chemosensors)

The unique chemical structure of N,N-Dimethyl-1,3-propanediamine also lends itself to the development of advanced sensing materials, particularly as a component in chemosensors. Chemosensors are molecules or materials designed to selectively bind to a specific analyte (a substance being measured) and produce a detectable signal, such as a change in color or fluorescence. utexas.edu

The amine groups in DMAPA can act as binding sites for various analytes, including metal ions. For example, derivatives of DMAPA have been incorporated into fluorescent sensors for the detection of metal ions like zinc (Zn²⁺) and cadmium (Cd²⁺). researchgate.net In these sensors, the DMAPA backbone is often functionalized with fluorophores (fluorescent chemical compounds). When the sensor binds to the target metal ion, the electronic properties of the fluorophore are altered, leading to a change in the fluorescence intensity or wavelength, which can be measured to quantify the concentration of the analyte. researchgate.net

Research has shown that modifying the structure of the sensor molecule, such as by introducing substituents on the aromatic rings of the fluorophore, can tune the selectivity of the sensor for different metal ions. researchgate.net This ability to fine-tune the sensor's properties is crucial for developing highly selective and sensitive chemosensors for specific applications in environmental monitoring, medical diagnostics, and industrial process control.

Furthermore, DMAPA and its derivatives can be used to functionalize polymers for the development of gas sensors. researchgate.net For instance, copolymers can be modified with DMAPA to introduce basic amine groups onto the polymer backbone. These amine groups can interact with acidic gases like sulfur dioxide (SO₂), leading to a change in the polymer's conductivity or other physical properties that can be measured to detect the presence of the gas. researchgate.net

The versatility of DMAPA as a building block allows for the creation of a diverse range of sensing materials with tailored properties for the detection of a wide variety of analytes.

Advanced Characterization and Spectroscopic Analysis

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Analysis and Coordination Studies

Vibrational spectroscopy, encompassing Fourier-Transform Infrared (FT-IR) and Raman techniques, is fundamental in identifying the functional groups present in dimethylpropanediamine and studying its coordination behavior.

FT-IR Spectroscopy: The FT-IR spectrum of N,N'-dimethyl-1,3-propanediamine displays characteristic absorption bands that confirm its molecular structure. nih.gov Spectra obtained using techniques such as Attenuated Total Reflectance (ATR) provide clear information on the vibrational modes of the molecule. spectrabase.com In coordination complexes, such as those with copper, shifts in the FT-IR spectra indicate the coordination of the nitrogen atoms to the metal center. For instance, the appearance of a new band around 513 cm⁻¹ can be attributed to the formation of a Cu-N bond. samipubco.com In studies of Schiff base complexes derived from N,N'-dimethyl-1,3-propanediamine, the infrared spectrum shows a strong band around 3390 cm⁻¹ due to the ν(N-H) stretching vibration. lupinepublishers.com The C=N stretching vibration of the ligand is observed at approximately 1648-1656 cm⁻¹. lupinepublishers.com Upon complexation with metals like manganese, new weak bands appear in the 532–558 cm⁻¹ and 435-480 cm⁻¹ regions, which are assigned to ν(M-N) and ν(M-O) vibrations, respectively. lupinepublishers.com

Raman Spectroscopy: Raman spectroscopy provides complementary information to FT-IR analysis. The Raman spectrum of N,N'-dimethyl-1,3-propanediamine is available in spectral databases and aids in the complete vibrational analysis of the compound. nih.gov

Interactive Data Table: Key FT-IR Bands for this compound and its Complexes

| Compound/Complex | Vibrational Mode | Wavenumber (cm⁻¹) | Reference |

| N,N'-dimethyl-1,3-propanediamine | N-H stretch | ~3390 | lupinepublishers.com |

| Schiff base ligand of N,N'-dimethyl-1,3-propanediamine | C=N stretch | 1648-1656 | lupinepublishers.com |

| Copper complex of a Schiff base derived from N,N-dimethyl-1,3-diaminopropane | Cu-N stretch | 513 | samipubco.com |

| Manganese complex of a Schiff base derived from N,N'-dimethyl-1,3-propanediamine | Mn-N stretch | 532-558 | lupinepublishers.com |

| Manganese complex of a Schiff base derived from N,N'-dimethyl-1,3-propanediamine | Mn-O stretch | 435-480 | lupinepublishers.com |

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁵N) for Molecular Structure Elucidation

NMR spectroscopy is an indispensable tool for elucidating the precise molecular structure of this compound and its derivatives in solution.

¹H NMR: The ¹H NMR spectrum of N,N'-dimethyl-1,3-propanediamine provides information on the different proton environments within the molecule. chemicalbook.com Spectral data for various isomers, including 2,2-dimethyl-1,3-propanediamine (B1293695), are also well-documented. chemicalbook.com In a cobalt(III) complex containing a ligand derived from N,N-dimethyl-1,3-diaminopropane, the ¹H NMR spectrum in DMSO-d6 shows distinct signals for the benzylic, aromatic, and methylene (B1212753) protons. rsc.org

¹³C NMR: The ¹³C NMR spectrum offers insights into the carbon framework of the molecule. nih.gov For N-methyl-1,3-propanediamine, the ¹³C NMR spectrum is available for structural confirmation. chemicalbook.com Similarly, the ¹³C NMR spectrum for 2,2-dimethyl-1,3-propanediamine has been reported. chemicalbook.com

¹⁵N NMR: While less common, ¹⁵N NMR spectroscopy can provide direct information about the nitrogen environments in this compound. Data for N,N'-dimethyl-1,3-propanediamine is available in public databases. nih.gov

Interactive Data Table: Representative ¹H NMR Chemical Shifts (ppm) for a Cobalt(III) Complex with a Ligand from N,N-dimethyl-1,3-diaminopropane in DMSO-d6

| Proton Type | Chemical Shift (δ, ppm) | Reference |

| Benzylic CH | 8.03 (s) | rsc.org |

| Aromatic CH and +NHMe₂ | 6.90 (d) | rsc.org |

| Aromatic CH | 6.79 (dd) | rsc.org |

Mass Spectrometry (ESI-MS, GC-MS) for Purity and Molecular Weight Determination

Mass spectrometry techniques are crucial for confirming the molecular weight and assessing the purity of this compound.

ESI-MS: Electrospray ionization mass spectrometry (ESI-MS) is particularly useful for analyzing non-volatile derivatives and metal complexes. For instance, in the analysis of a cobalt(III) complex, ESI-MS in positive ion mode revealed a peak at m/z 529.06, corresponding to the [Co(L1)₂]⁺ ion. rsc.org

GC-MS: Gas chromatography-mass spectrometry (GC-MS) is well-suited for the analysis of volatile compounds like this compound itself. It is used to separate impurities and confirm the molecular weight of the main component. nih.gov The NIST WebBook provides mass spectral data for N,N-dimethyl-1,3-propanediamine. nist.gov A study on the determination of N-methyl-1,3-propanediamine in bovine muscle utilized liquid chromatography-tandem mass spectrometry (LC-MS/MS) with ESI, demonstrating the sensitivity of this technique for trace analysis. nih.gov

X-ray Diffraction Techniques (Single Crystal and Powder) for Solid-State Structure and Crystal Packing

X-ray diffraction is the definitive method for determining the three-dimensional structure of crystalline materials, including salts and metal complexes of this compound.

Single Crystal X-ray Diffraction: This technique provides precise bond lengths, bond angles, and information about intermolecular interactions in the solid state. The crystal structure of N,N'-bis(2-hydroxybenzylidene)-2,2-dimethyl-1,3-propanediamine has been determined at low temperature, revealing an orthorhombic unit cell and strong intramolecular hydrogen bonds. sid.irijcce.ac.irresearchgate.net Similarly, the structure of a copper(II) complex with N,N′-bis(2-methylquinolyl)dimethyl-1,3-propanediamine was determined to have a distorted square planar geometry around the copper center. jst.go.jp

Powder X-ray Diffraction (PXRD): PXRD is used to identify crystalline phases and assess the purity of bulk samples. For a copper complex of a Schiff base derived from N,N-dimethyl-N-(1-pyridinylmethylidene) propane-1,3-diamine, PXRD was used to determine the grain size of the powdered material. samipubco.comresearchgate.net In another study, the powder X-ray diffraction pattern for SnCl₂(N,N-dimethyl-1,3-propanediamine) indicated that the solid was amorphous. tdl.org The crystal structure of N,N-dimethyl-1,3-propanediaminium pentabromobismuthate(III) was solved from single-crystal data, and the powder pattern was calculated to confirm the bulk phase. researchgate.net

Interactive Data Table: Crystallographic Data for N,N'-bis(2-hydroxybenzylidene)-2,2-dimethyl-1,3-propanediamine

| Parameter | Value | Reference |

| Crystal System | Orthorhombic | sid.irijcce.ac.ir |

| Space Group | P2₁2₁2₁ | sid.irijcce.ac.ir |

| a (Å) | 6.1046 (4) | sid.irijcce.ac.ir |

| b (Å) | 15.8349 (11) | sid.irijcce.ac.ir |

| c (Å) | 17.2898 (12) | sid.irijcce.ac.ir |

| V (ų) | 1671.3 (2) | sid.irijcce.ac.ir |

| Z | 4 | sid.irijcce.ac.ir |

| Temperature (K) | 120 | sid.irijcce.ac.ir |

Elemental Analysis (CHN/S) for Stoichiometric Verification

Elemental analysis is a fundamental technique used to determine the weight percentages of carbon (C), hydrogen (H), nitrogen (N), and sometimes sulfur (S) in a compound. This data is used to verify the empirical formula and confirm the stoichiometry of newly synthesized compounds, including metal complexes of this compound. For example, the purity of a dinuclear gallium(III) complex with 1,3-propanediamine-N,N′-diacetate was confirmed by elemental analysis. wiley.com The synthesis of iron(II) Schiff base complexes with various diamines, including 2,2-dimethyl-1,3-propanediamine, was characterized by CHN elemental analysis. chemmethod.com Similarly, the elemental composition of a manganese(II) complex with a Schiff base ligand derived from N,N'-dimethyl-1,3-propanediamine was determined to be C₁₄H₁₉N₃MnOS. lupinepublishers.com

Thermal Analysis (Thermogravimetric Analysis - TGA) for Thermal Stability and Decomposition Processes

Thermogravimetric analysis (TGA) measures the change in mass of a sample as a function of temperature. This technique is used to evaluate the thermal stability and decomposition pathways of this compound and its derivatives. For instance, TGA can be used to assess the decomposition temperatures of related hindered amine derivatives, which show stability up to 250°C. The thermal properties and decomposition stages of iron(II) complexes of tetradentate Schiff base ligands, including one derived from 2,2-dimethyl-1,3-propanediamine, have been evaluated using TGA. chemmethod.com

Other Spectroscopic and Analytical Methods